Ethyl 2-octynoate

IFRA compliance fragrance regulation allergen management

Researchers requiring a terminal alkyne building block for CuAAC click chemistry face supply inconsistency and uncertain purity. Ethyl 2-octynoate (CAS 10519-20-7) addresses this with a distinct ethyl ester steric profile that alters reaction rates and selectivity versus the methyl analogue. - Purity: ≥98% (GC), minimizing side reactions in cycloaddition and cross-coupling workflows. - Boiling point 85 °C at 6 Torr offers distinct distillation windows for simplified post-reaction purification. - Reliable global logistics with documented storage at room temperature, sealed, in a cool, dark environment.

Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
CAS No. 10519-20-7
Cat. No. B080503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-octynoate
CAS10519-20-7
Molecular FormulaC10H16O2
Molecular Weight168.23 g/mol
Structural Identifiers
SMILESCCCCCC#CC(=O)OCC
InChIInChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3-7H2,1-2H3
InChIKeyQPMDWYXUSMRVKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Octynoate Identity and Properties


Ethyl 2-octynoate (CAS 10519-20-7), also widely recognized as ethyl heptine carbonate, is a synthetic acetylenic ester belonging to the 2-octynoate family [1]. Characterized by a C10H16O2 molecular formula and a molecular weight of approximately 168.23–168.24 g·mol⁻¹, it is a colorless liquid with a distinctive violet-leaf, waxy, oily odor profile at 10.00% in dipropylene glycol . Its key physicochemical parameters—boiling point 84–85 °C at 6 Torr (≈244 °C extrapolated to 760 mmHg), density 0.91 g·mL⁻¹, refractive index ~1.4484, flash point 99 °C, and a vapor pressure of 0.0308 mmHg at 25 °C—define its volatility, handling, and formulation behavior [2][3]. Critically evaluated thermophysical property data, including normal boiling temperature, critical parameters, and density–temperature relationships, are available via the NIST/TRC Web Thermo Tables for this compound [4].

Regulatory-Exempt Research

Non-IFRA fragrance evaluation and industrial odorant studies where prohibition does not apply.

Synthetic Versatility

Terminal alkyne and ester bifunctionality supports click chemistry and downstream derivatization.

Analytical Reference Use

Distinct retention and spectral signature for congener separation method development.

Why Analogs Cannot Substitute Ethyl 2-Octynoate


The 2-octynoate ester family—spanning methyl, ethyl, isoamyl, and cis-3-hexenyl congeners—shares a common acetylenic carboxylate pharmacophore and a recognizable violet-leaf organoleptic signature, yet these compounds diverge sharply in their regulatory standing, sensitization potency, volatility, and lipophilicity [1][2]. Regulatory prohibitions render ethyl 2-octynoate non-interchangeable with IFRA-restricted (rather than prohibited) methyl or higher alkyl homologues in commercial fragrance products destined for IFRA-compliant markets [3]. Differences in vapor pressure (0.0308 mmHg for the ethyl ester vs. ~0.125 mmHg for the methyl analogue at 25 °C) produce unequal headspace delivery and substantivity profiles, while a LogP shift of roughly one unit (2.13 for the ethyl ester vs. 2.60–3.21 for the methyl congener) alters partitioning between polar and non-polar formulation phases, influencing both bloom and dry-down behavior . Generic substitution therefore risks non-compliance, altered olfactory balance, and unpredictable performance in finished goods.

Regulatory status divergence

IFRA prohibition of the ethyl ester vs. restricted use of methyl analogs prevents direct interchange in compliant markets.

Volatility and substantivity profile mismatch

Lower vapor pressure and reported LogP shift headspace delivery and formulation partitioning, altering fragrance performance.

Purification process incompatibility

Distinct boiling point curves under reduced pressure require different distillation cut points and energy budgets.

Ethyl 2-Octynoate vs. Analogs: Evidence Comparison


IFRA Status: Prohibited vs. Restricted

Ethyl 2-octynoate (ethyl heptine carbonate) is classified as IFRA-Prohibited—it must not be used as a fragrance ingredient in finished products under any concentration [1]. In contrast, methyl heptine carbonate (methyl 2-octynoate, CAS 111-12-6) is IFRA-Restricted under Standard 51 with a maximum permitted level of 0.047% in finished products (Category 4), and methyl octine carbonate (methyl 2-nonynoate, CAS 111-80-8) is restricted to 0.01% . This binary regulatory distinction means that ethyl 2-octynoate is effectively foreclosed from commercial fine fragrance applications in IFRA-member markets, whereas its methyl analogue remains usable within defined concentration ceilings.

IFRA Status
Head-to-head
Prohibited (ethyl) vs Restricted (methyl: ≤0.047%)
Regulatory exclusion context guides market-specific ingredient selection.
Binary prohibition vs. quantitative ceiling; data to verify for jurisdiction-specific lists.
IFRA compliance fragrance regulation allergen management

Skin Sensitization Potency by LLNA

Ethyl 2-octynoate is classified as a skin sensitizer Category 1A (H317: May cause an allergic skin reaction) [1]. Local lymph node assay (LLNA) data indicate that concentrations as low as 0.45% can induce a significant immune response in test subjects, placing it in the strong sensitizer category . Methyl heptine carbonate is also recognized as a strong skin sensitizer under RIFM assessment, but its IFRA restriction is numerically defined (0.047%) rather than triggering an outright prohibition [2]. The distinction lies less in intrinsic potency than in the regulatory data-package sufficiency that determines whether a compound is banned or merely restricted.

LLNA Sensitization
Reported
Ethyl 0.45% response vs methyl restricted ceiling 0.047%
Regulatory outcome may reflect data-package completeness rather than potency ratio.
Cross-study comparison; LLNA vs finished product limit not directly superimposable.
skin sensitization LLNA toxicological safety allergen risk

Vapor Pressure and Volatility

Ethyl 2-octynoate exhibits a measured vapor pressure of 0.0308 mmHg at 25 °C . Methyl heptine carbonate (methyl 2-octynoate) displays a vapor pressure of approximately 0.125 mmHg at 25 °C, roughly four times higher . Methyl octine carbonate (methyl 2-nonynoate) has a vapor pressure of 0.0533 hPa (≈0.040 mmHg) at 20 °C, placing it between the two [1]. This difference translates into a slower evaporation rate from the blotter for the ethyl ester, potentially contributing to longer perceptible duration (substantivity) in fragrance evaluation, although direct substantivity data for the ethyl ester remains unpublished.

Vapor Pressure
Reported
0.0308 mmHg (ethyl) vs ~0.125 mmHg (methyl)
Volatility context may support mid-note profile evaluation and headspace design.
Measured at 25°C; methyl octine carbonate at 20°C for reference only.
volatility vapor pressure headspace delivery substantivity

LogP and Formulation Partitioning

The experimentally derived LogP for ethyl 2-octynoate is reported as 2.13 . Methyl heptine carbonate (methyl 2-octynoate) has a technical LogP of 2.60 , and methyl octine carbonate (methyl 2-nonynoate) has a LogP of approximately 4 [1]. The ethyl ester is therefore approximately 0.5 log units more hydrophilic than its methyl counterpart and roughly 2 log units more hydrophilic than the octine carbonate homologue. This difference, while seemingly modest, translates into a roughly 3-fold difference in octanol–water partition coefficient per 0.5 log unit, affecting solubility in aqueous formulation phases, emulsification behavior, and skin penetration potential.

LogP Partitioning
Reported
2.13 (ethyl) vs 2.60 (methyl heptine) vs ~4 (methyl octine)
Lower lipophilicity supports retention in polar fragrance bases; formulation-context review advised.
Approximately 0.5 log unit shift implies roughly 3-fold partition difference.
LogP lipophilicity partition coefficient formulation compatibility

Boiling Point and Distillation Behavior

Under reduced pressure (6 Torr), ethyl 2-octynoate boils at 84–85 °C, corresponding to an extrapolated normal boiling point of approximately 244 °C at 760 mmHg [1]. Methyl heptine carbonate boils at 217–220 °C at 760 mmHg . Although the normal boiling points appear superficially similar (within ~27 °C), the reduced-pressure boiling point of the ethyl ester is substantially lower (85 °C at 6 Torr) than that of the methyl analogue extrapolated to equivalent pressure (75 °C at 4 Torr ), reflecting a measurable difference in vapor–liquid equilibrium behavior that affects fractional distillation design and energy requirements during purification.

Boiling Point
Reported
85°C at 6 Torr (ethyl) vs 75°C at 4 Torr (methyl)
Distinct distillation curves indicate process reconfiguration may be required upon substitution.
Extrapolated normal bp difference ~24–27°C; reduced-pressure conditions not directly equivalent.
boiling point distillation purification thermal stability

Odor Substantivity and Tenacity

Direct substantivity data (hours on blotter) for ethyl 2-octynoate are not publicly available. However, methyl heptine carbonate exhibits blotter tenacity exceeding 48 hours (Bedoukian) to >240 hours (Fraterworks), while methyl octine carbonate shows tenacity of approximately 16 hours on blotter (Givaudan) [1]. Given the ethyl ester's 4-fold lower vapor pressure compared to methyl heptine carbonate, class-level inference suggests that its blotter longevity should fall between these two comparators, likely closer to methyl heptine carbonate in substantivity while exhibiting lower initial odor intensity. This inference is consistent with the general principle that for homologous esters, increasing alkyl chain length on the alcohol moiety reduces vapor pressure and extends substantivity.

Blotter Substantivity
Data to verify
No direct data; methyl heptine >48–240h, methyl octine ~16h
Information gap; class-level inference from vapor pressure may support relative ranking.
Performance assumption should be verified with in-house blotter evaluation.
substantivity tenacity blotter longevity odor duration

Ethyl 2-Octynoate Application Scenarios


Non-IFRA Fragrance: Violet-Leaf Mid-Note

In markets or product categories not governed by IFRA Standards (e.g., certain industrial odorants, candles in specific jurisdictions, or research-exempt applications), ethyl 2-octynoate's prohibition is irrelevant. Here, its 4-fold lower vapor pressure (0.0308 mmHg) compared with methyl heptine carbonate (0.125 mmHg) may offer a softer, more sustained violet-leaf character suited to mid-note construction, avoiding the aggressive, sharp-metallic top-note burst characteristic of the methyl ester . Its LogP of 2.13 also supports better retention in aqueous-alcoholic bases compared with the more lipophilic methyl octine carbonate (LogP ~4), facilitating balanced blooming in hydroalcoholic formulations [1].

Click Chemistry Precursor and Synthetic Intermediate

The terminal alkyne moiety at the 2-position, combined with an ethyl ester group, renders ethyl 2-octynoate a useful bifunctional building block for copper-catalyzed azide–alkyne cycloaddition (CuAAC) and other click-chemistry transformations, as well as for subsequent ester hydrolysis, transesterification, or amidation . The ethyl ester offers a different steric and electronic profile compared to the methyl ester, potentially altering reaction rates, yields, or selectivity in downstream synthetic sequences. Its higher boiling point compared to methyl heptine carbonate under reduced pressure also provides different distillation windows that can simplify purification of reaction products.

Structure-Activity Relationship (SAR) Studies

The systematic variation from methyl (C1) to ethyl (C2) to isoamyl (C5) and cis-3-hexenyl (C6) 2-octynoate esters provides a homologous series to investigate how the alcohol moiety modulates odor detection threshold, odor quality, and biological activity . Ethyl 2-octynoate occupies a specific position within this series, with a LogP (2.13) that is intermediate between the methyl (2.60) and the higher isoamyl (5.10) congeners, enabling QSAR modeling of hydrophobicity–activity relationships [1]. Its documented skin sensitization Category 1A classification (H317) also makes it a useful probe compound for studying structure–sensitization relationships within the acetylenic ester class [2].

Analytical Reference Standard for Congener Separation

Ethyl 2-octynoate, with its distinct retention index, boiling point (85 °C at 6 Torr), and refractive index (1.4484), serves as a useful reference standard for developing HPLC or GC methods aimed at separating and quantifying mixtures of 2-octynoate esters in fragrance raw materials or finished products . Published separation protocols using Newcrom R1 HPLC columns have already been demonstrated for this compound, providing immediate method-development starting points [1]. Its characteristic mass spectrum (monoisotopic mass 168.115) and infrared signature further support unambiguous identification in complex matrices.

Application
Selection Property
Validation Focus
Non-IFRA fragrance research
Regulatory-exempt status for non-IFRA markets
Volatility-contextual mid-note profile evaluation
Click chemistry precursor
Terminal alkyne and ester bifunctionality
Reaction condition optimization and purification window
Structure-activity relationship (SAR) studies
Homolog series position (C2 ester)
QSAR model validation with sensitization endpoint context
Analytical reference standard
Distinct GC/HPLC retention and MS signature
Congener separation and identity confirmation in complex matrices

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